4-Hydroxymethylphenylalanine
Overview
Description
4-Hydroxymethylphenylalanine, also known as ®-2-Amino-3-[4-(hydroxymethyl)phenyl]propionic acid, is a derivative of the amino acid phenylalanine. This compound is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the benzene ring of phenylalanine. It is a chiral molecule with significant importance in biochemical and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxymethylphenylalanine can be achieved through various methods. One common approach involves the enantioselective synthesis using a chiral phase-transfer catalyst. This method produces a mixture of enantiomers, typically in a 4:1 ratio of L/D enantiomers . The reaction conditions often include the use of alkylating agents and specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts such as phenylalanine hydroxylase. This enzyme catalyzes the hydroxylation of 4-methylphenylalanine in the presence of a pterin cofactor, resulting in the formation of this compound . The process is optimized for large-scale production by controlling factors such as temperature, pH, and substrate concentration.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxymethylphenylalanine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form 4-methylphenylalanine.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Various nucleophiles can be used in the presence of a base to achieve substitution reactions.
Major Products:
Oxidation: 4-Carboxyphenylalanine
Reduction: 4-Methylphenylalanine
Substitution: Depending on the nucleophile, various substituted phenylalanine derivatives can be formed.
Scientific Research Applications
4-Hydroxymethylphenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is studied for its role in enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 4-Hydroxymethylphenylalanine involves its interaction with specific enzymes and receptors. For instance, phenylalanine hydroxylase catalyzes the conversion of phenylalanine to tyrosine, and this compound can act as a substrate for this enzyme. The hydroxylation process involves the activation of molecular oxygen and the formation of an iron-oxo intermediate, which facilitates the hydroxylation of the aromatic ring .
Comparison with Similar Compounds
- 4-Methylphenylalanine
- 3-Methyl-4-hydroxyphenylalanine
- 3-Hydroxy-4-methylphenylalanine
Comparison: 4-Hydroxymethylphenylalanine is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. Compared to 4-methylphenylalanine, it has an additional hydroxyl group that can participate in hydrogen bonding and other interactions. This makes it more versatile in biochemical applications and enhances its reactivity in chemical synthesis .
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(13)14)5-7-1-3-8(6-12)4-2-7/h1-4,9,12H,5-6,11H2,(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNUZCWFCJRJSU-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935669 | |
Record name | 4-(Hydroxymethyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80935669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15742-88-8 | |
Record name | 4-Hydroxymethylphenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015742888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Hydroxymethyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80935669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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